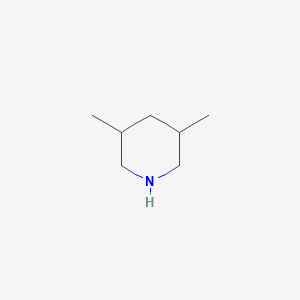

3,5-Dimethylpiperidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWRJRPUIXRFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865790 | |

| Record name | Piperidine, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Piperidine, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35794-11-7 | |

| Record name | 3,5-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35794-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035794117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,5-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dimethylpiperidine is a versatile heterocyclic secondary amine that serves as a crucial building block and intermediate in the synthesis of a wide range of chemical compounds, most notably in the pharmaceutical and agrochemical industries. Its structure, existing as cis and trans diastereomers, offers unique stereochemical properties that are leveraged in complex organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its application in the production of active pharmaceutical ingredients (APIs).

Chemical Structure and Isomerism

This compound is a derivative of piperidine with methyl groups located at the 3 and 5 positions of the heterocyclic ring. This substitution pattern gives rise to two diastereomers: the achiral cis (R,S) isomer and the chiral trans (R,R/S,S) enantiomeric pair. The spatial orientation of the two methyl groups significantly influences the molecule's physical properties and its reactivity in stereospecific reactions.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. Data is provided for the mixture of isomers unless otherwise specified.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 35794-11-7 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 144 °C | [1] |

| Density | 0.853 g/mL at 25 °C | [1] |

| Solubility | Low solubility in water; soluble in most organic solvents | [1] |

| pKa (Predicted) | 10.52 ± 0.10 | |

| Refractive Index (n²⁰/D) | 1.4454 | [1] |

| Flash Point | 33 °C (91 °F) | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and structural elucidation of this compound and its isomers.

Table 3.2.1: NMR Spectral Data (CDCl₃ Solvent)

| Isomer | Nucleus | Chemical Shift (δ, ppm) |

| cis | ¹H NMR | ~2.5-3.0 (m, ring CH-N), ~1.5 (m, ring CH), ~0.85 (d, CH₃) |

| ¹³C NMR | ~55 (C2/C6), ~44 (C4), ~35 (C3/C5), ~22 (CH₃) | |

| trans | ¹H NMR | ~2.5-3.0 (m, ring CH-N), ~1.6 (m, ring CH), ~0.90 (d, CH₃) |

| ¹³C NMR | ~53 (C2/C6), ~42 (C4), ~33 (C3/C5), ~20 (CH₃) |

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is interpreted from spectral database information.[2][3][4][5]

Table 3.2.2: Infrared (IR) Spectral Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (secondary amine) |

| 2950-2800 | Strong | C-H Stretch (aliphatic) |

| 1460 | Medium | C-H Bend (CH₂, CH₃) |

| ~1100 | Medium | C-N Stretch |

Note: IR peak positions are approximate. Data is interpreted from spectral database information.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Catalytic Hydrogenation of 3,5-Dimethylpyridine

The most common industrial method for synthesizing this compound is the catalytic hydrogenation of 3,5-dimethylpyridine (also known as 3,5-lutidine).[1][8]

Methodology:

-

Reactor Setup: To a high-pressure autoclave, add 3,5-dimethylpyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or deionized water.[6][9]

-

Catalyst Addition: Carefully add the hydrogenation catalyst. Platinum(IV) oxide (PtO₂, Adams' catalyst) at ~5 mol% or Ruthenium on Carbon (Ru/C) are commonly used.[6][8]

-

Hydrogenation: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to the target pressure (e.g., 50-70 bar).[6]

-

Reaction: Begin vigorous stirring. The reaction may proceed at room temperature or require heating (up to 160°C) for several hours (4-10 hours), depending on the catalyst and desired trans/cis ratio.[6][9] Monitor the reaction progress by observing hydrogen uptake or by GC analysis of aliquots.

-

Workup - Catalyst Removal: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with inert gas. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air.

-

Workup - Neutralization & Extraction: Transfer the filtrate to a separatory funnel. If an acidic solvent was used, carefully neutralize by washing with a saturated solution of sodium bicarbonate or another suitable base until effervescence ceases. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[6]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation.[6]

Quality Control and Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for determining the purity of this compound and quantifying the ratio of cis to trans isomers.

Methodology:

-

Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL. Prepare working standards and quality control samples by serial dilution.

-

Instrumentation: Use a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a mid-polar 6% cyanopropyl/94% polydimethylsiloxane phase, or a DB-5ms column).[10]

-

GC Conditions (Representative):

-

MS Conditions (Representative):

-

Data Analysis: Identify the peaks for cis- and trans-3,5-Dimethylpiperidine based on their retention times and mass spectra. Quantify the purity and isomer ratio by integrating the respective peak areas.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various APIs. A prominent example is its use in the manufacture of Tilmicosin, a macrolide antibiotic used in veterinary medicine.

Synthesis of Tilmicosin via Reductive Amination

Tilmicosin is synthesized by the reductive amination of the C-20 aldehyde group of desmycosin (a tylosin derivative) with this compound.

Methodology (Representative Protocol):

-

Reaction Setup: In a suitable reaction vessel, dissolve desmycosin (1.0 eq) and this compound (a slight excess) in a solvent such as methanol.

-

Reductive Amination: To the solution, add a reducing agent. Common choices include metal hydrides like sodium cyanoborohydride (NaBH₃CN) or the use of formic acid, which serves as both an acid catalyst and the reducing agent (Eschweiler-Clarke reaction).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or HPLC.

-

Workup and Purification: Upon completion, the reaction is quenched and worked up according to standard procedures, which may involve pH adjustment, extraction, and chromatographic purification to isolate the final Tilmicosin product.

Safety and Handling

This compound is a flammable liquid and an irritant. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a foundational chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its isomeric forms, physicochemical properties, and reaction protocols is essential for its effective and safe use in research and development. The methodologies outlined in this guide provide a technical framework for the synthesis, analysis, and application of this versatile compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound (CIS)(14446-75-4) 13C NMR [m.chemicalbook.com]

- 4. This compound(35794-11-7) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(35794-11-7) IR Spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. tuodaindus.com [tuodaindus.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cis and Trans Isomers of 3,5-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpiperidine, a substituted piperidine derivative, exists as two key diastereomers: a cis (achiral, meso) isomer and a trans (chiral, enantiomeric pair) isomer. The distinct stereochemistry of these isomers imparts unique conformational and physicochemical properties, leading to differential biological activities and applications. This technical guide provides a comprehensive overview of the synthesis, stereochemistry, conformational analysis, and spectroscopic characterization of cis- and trans-3,5-dimethylpiperidine. Detailed experimental protocols, tabulated quantitative data, and visualizations of key concepts are presented to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable pharmacokinetic properties.[1] Substitution on the piperidine ring can lead to stereoisomers with distinct three-dimensional arrangements, which can significantly influence their interaction with biological targets. This compound serves as a versatile building block in the synthesis of various bioactive molecules and materials.[2][3] Understanding the chemistry and biological implications of its cis and trans isomers is crucial for the rational design of novel therapeutics and functional materials. The cis isomer possesses a plane of symmetry, rendering it achiral (a meso compound), while the trans isomer lacks such symmetry and exists as a pair of enantiomers ((3R,5R) and (3S,5S)).[4]

Synthesis and Isomer Separation

The primary route for the synthesis of this compound is the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine).[2][5] The choice of catalyst, solvent, and reaction conditions can influence the diastereomeric ratio of the product mixture.

Experimental Protocols

Protocol 1: High-Pressure Hydrogenation of 3,5-Dimethylpyridine [6]

This protocol describes a high-pressure hydrogenation method that yields a mixture of cis- and trans-3,5-dimethylpiperidine.

-

Materials:

-

3,5-Dimethylpyridine (880 g)

-

Deionized Water (220 g)

-

5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst (4.4 g)

-

2-liter high-pressure steam reactor

-

Hydrogen gas

-

Nitrogen gas

-

-

Procedure:

-

Charge the 2-liter high-pressure steam reactor with 880 g of 3,5-dimethylpyridine, 220 g of deionized water, and 4.4 g of 5% Ru/Al₂O₃ catalyst.

-

Seal the reactor and purge it three times with nitrogen gas, followed by two purges with hydrogen gas.

-

Pressurize the reactor with hydrogen gas and heat the reaction mixture to 190-200 °C.

-

Once the temperature reaches the desired range, increase the hydrogen pressure to 45-55 kg/cm ².

-

Maintain the pressure until hydrogen consumption ceases, indicating the completion of the reaction.

-

Monitor the reaction progress by sampling and analyzing for the complete conversion of 3,5-dimethylpyridine.

-

After the reaction is complete, cool the reactor, and decant the crude product mixture from the catalyst. The catalyst can be recovered and reused.

-

The resulting crude product is a mixture of cis- and trans-3,5-dimethylpiperidine.

-

Protocol 2: Separation of Cis and Trans Isomers by Fractional Distillation [6]

The separation of the cis and trans isomers can be achieved by fractional distillation, taking advantage of the azeotropic behavior of the trans isomer with water.

-

Materials:

-

Crude mixture of cis- and trans-3,5-dimethylpiperidine

-

Fractional distillation apparatus

-

-

Procedure:

-

Subject the crude reaction mixture containing water to fractional distillation.

-

The trans-3,5-dimethylpiperidine forms an azeotrope with water and is removed as the initial fraction.

-

After the removal of the water and the trans-isomer, the purified cis-3,5-dimethylpiperidine can be distilled.

-

Synthesis and Separation Workflow

Catalyst and Isomer Ratio Data

The choice of catalyst significantly impacts the resulting ratio of cis to trans isomers.

| Catalyst | Predominant Isomer | Diastereomeric Ratio (trans:cis) | Reference |

| 10% Pd/C | trans | 70:30 | [2] |

| 10% PtO₂ | trans | 60:40 | [2] |

| 5% Ru/Al₂O₃ | cis | ~18:82 | [6] |

| Composite Catalyst¹ | trans | 20-35% trans content | [5] |

¹Composite catalyst containing ruthenium carbon, nickel powder, and metal acetate.

Stereochemistry and Conformational Analysis

The stereochemical differences between the cis and trans isomers of this compound lead to distinct conformational preferences. The piperidine ring primarily adopts a chair conformation to minimize steric and torsional strain.

-

cis-3,5-Dimethylpiperidine: This isomer is a meso compound. In its most stable chair conformation, both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions. This diequatorial conformation is favored.[7]

-

trans-3,5-Dimethylpiperidine: This isomer is chiral and exists as a pair of enantiomers. The most stable conformation is the diequatorial chair form. The diaxial conformation is significantly less stable due to severe 1,3-diaxial steric strain between the two methyl groups and the axial hydrogens.

Computational studies can be employed to determine the relative energies of the different conformers.

Conformational Energy Calculation Workflow

Relative Conformational Energies

| Isomer | Conformation | Relative Energy (kcal/mol) | Note |

| cis | diequatorial | 0 (reference) | Most stable conformer |

| cis | diaxial | Higher | Destabilized by 1,3-diaxial interactions |

| trans | diequatorial | 0 (reference) | Most stable conformer |

| trans | diaxial | Significantly Higher | Highly destabilized by steric clash |

Note: Specific energy values require dedicated computational studies.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the characterization and differentiation of the cis and trans isomers.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of the cis and trans isomers exhibit distinct chemical shifts and coupling constants due to their different spatial arrangements.

¹H and ¹³C NMR Data

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference |

| cis | ¹³C | 55.2 | C2, C6 | [8][9] | |

| 42.3 | C4 | [8][9] | |||

| 35.5 | C3, C5 | [8][9] | |||

| 19.5 | CH₃ | [8][9] | |||

| trans | ¹³C | 54.5 | C2, C6 | [8][10] | |

| 43.1 | C4 | [8][10] | |||

| 34.8 | C3, C5 | [8][10] | |||

| 19.3 | CH₃ | [8][10] |

FTIR Spectroscopy

The IR spectra of the isomers show characteristic bands for N-H and C-H stretching and bending vibrations.

Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Isomer(s) | Reference |

| ~3300-3400 | N-H stretch | Both | [11][12] |

| ~2800-3000 | C-H stretch (alkyl) | Both | [11][12] |

| ~1450-1470 | C-H bend (CH₂) | Both | [11][12] |

| ~1370-1380 | C-H bend (CH₃) | Both | [11][12] |

Note: The IR spectra of the cis and trans isomers are expected to be very similar, with subtle differences in the fingerprint region.

Applications in Drug Development and Synthesis

This compound and its derivatives are valuable intermediates in the pharmaceutical and chemical industries.

-

Pharmaceuticals: It is a precursor in the synthesis of tibric acid, a cholesterol-lowering agent.[4] Derivatives have also been investigated for their potential as enzyme inhibitors, for example, against acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research.[2]

-

Agrochemicals: The piperidine scaffold is present in various pesticides and herbicides.

-

Catalysis: The trans isomer, being chiral, has been used as a ligand in asymmetric catalysis.[2]

-

Materials Science: Derivatives of this compound are used in the synthesis of zeolites, which have applications as catalysts and adsorbents.[2]

Logical Relationship in Application

References

- 1. benchchem.com [benchchem.com]

- 2. tuodaindus.com [tuodaindus.com]

- 3. This compound, mixture of cis and trans [cymitquimica.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]

- 6. CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of 3,5-Dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dimethylpiperidine, a heterocyclic compound with applications in organic synthesis and as a corrosion inhibitor. The presence of two stereogenic centers at the 3 and 5 positions gives rise to cis and trans diastereomers, each with distinct spectroscopic properties. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these isomers, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of this compound. The chemical shifts and coupling constants of the protons and carbons are sensitive to their spatial arrangement, allowing for the differentiation of cis and trans isomers.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectra provide key information about the carbon framework of the molecule. The chemical shifts are influenced by the local electronic environment and the stereochemistry of the methyl groups.

Table 1: ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Carbon Atom | cis-3,5-Dimethylpiperidine | trans-3,5-Dimethylpiperidine |

| C2/C6 | 55.4 | 46.8 |

| C3/C5 | 34.2 | 34.0 |

| C4 | 44.5 | 31.8 |

| CH₃ | 19.5 | 19.7 |

Note: Data for cis-isomer obtained in Benzene-d6. Data for trans-isomer obtained in CDCl₃. The specific solvent can influence chemical shifts.

¹H NMR Spectroscopic Data

Table 2: Representative ¹H NMR Data for this compound (Mixture of Isomers)

| Proton | Representative Chemical Shift (ppm) Range | Multiplicity |

| N-H | Broad singlet | s |

| Ring CH | Multiplets | m |

| CH₃ | Doublet | d |

Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different conformations.

Experimental Protocol for NMR Analysis

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of amine samples like this compound.

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, Benzene-d₆).[1]

-

Vortex the vial until the sample is completely dissolved.[1]

-

Transfer the solution to a 5 mm NMR tube using a pipette.[1]

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

¹³C NMR (Proton Decoupled):

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Figure 1. NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational modes include N-H stretching, C-H stretching, and various bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amine | Medium |

| 2950 - 2850 | C-H Stretch | Alkyl | Strong |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene | Medium |

| 1380 - 1370 | C-H Bend (Rocking) | Methyl | Medium |

Note: This table represents typical ranges for the functional groups present. Specific peak positions can be found on the spectra available from sources such as ChemicalBook.

Experimental Protocol for FTIR Analysis of a Liquid Sample

The following is a general procedure for obtaining an FTIR spectrum of a liquid amine.

Sample Preparation (Neat Liquid):

-

Obtain two clean, dry salt plates (e.g., NaCl or KBr).

-

Place one to two drops of the liquid this compound sample onto the center of one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film between the plates.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample holder with the prepared salt plates into the spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

Figure 2. FTIR Spectroscopy Workflow (Liquid Sample)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₇H₁₅N, corresponding to a molecular weight of approximately 113.20 g/mol .[2][3]

Table 4: Key Mass Spectral Data for this compound

| m/z | Interpretation |

| 113 | Molecular Ion [M]⁺ |

| 98 | [M - CH₃]⁺ |

| 70 | Fragmentation of the piperidine ring |

Note: This table is based on typical fragmentation patterns for alkyl-substituted piperidines. Detailed high-resolution mass spectrometry would be required for unambiguous fragment identification. The NIST Mass Spectrometry Data Center provides GC-MS data with a total of 69 peaks for this compound.[2]

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry is a suitable technique for the analysis of volatile amines like this compound.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Derivatization (optional): For improved chromatographic performance, amines can be derivatized. A common method is acylation, for example, with trifluoroacetic anhydride.[4]

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-80°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Figure 3. GC-MS Analysis Workflow

Logical Relationships: Cis/Trans Isomerism and Spectroscopic Distinction

The cis and trans isomers of this compound have distinct three-dimensional structures which directly influence their spectroscopic properties, particularly in NMR.

-

cis-Isomer: The two methyl groups are on the same side of the piperidine ring. In the most stable chair conformation, one methyl group will be in an axial position and the other in an equatorial position.

-

trans-Isomer: The two methyl groups are on opposite sides of the ring. The diequatorial conformation is generally more stable than the diaxial conformation.

This difference in conformational preference leads to different magnetic environments for the ring protons and carbons, resulting in distinct chemical shifts and coupling constants in their NMR spectra, allowing for their unambiguous identification.

References

Thermodynamic Properties of 3,5-Dimethylpiperidine Isomers: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a deep understanding of the thermodynamic properties of stereoisomers is critical for predicting molecular behavior, stability, and interaction in biological systems. This technical guide provides an in-depth analysis of the thermodynamic properties of the cis and trans isomers of 3,5-dimethylpiperidine, a key heterocyclic scaffold in medicinal chemistry and materials science.

The spatial arrangement of the two methyl groups in the this compound ring gives rise to two diastereomers: a cis isomer and a trans isomer. These isomers exhibit distinct thermodynamic properties due to differences in their conformational stability. The trans isomer is generally more stable as it can adopt a chair conformation where both methyl groups occupy equatorial positions, minimizing steric hindrance. In contrast, the cis isomer is constrained to a chair conformation with one axial and one equatorial methyl group, leading to greater steric strain.

This guide summarizes the available quantitative data, details the experimental and computational methodologies used to determine these properties, and provides visualizations of key concepts and workflows.

Data Presentation: Thermodynamic Properties of this compound Isomers

The following tables summarize the key thermodynamic properties for the cis and trans isomers of this compound. The data is a composite of experimental findings for the isomeric mixture and computationally derived values for the individual isomers, providing a comprehensive overview for comparative analysis.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°) at 298.15 K

| Isomer | State | ΔfH° (kJ/mol) | Method |

| Mixture | Liquid | -155.0 ± 1.7 | Experimental (Calorimetry)[1] |

| Mixture | Gas | -105.9 ± 1.8 | Experimental (Calorimetry)[1] |

| cis-3,5-Dimethylpiperidine | Gas | -102.3 | Computational (G3MP2B3) |

| trans-3,5-Dimethylpiperidine | Gas | -109.5 | Computational (G3MP2B3) |

Note: Values for individual isomers are representative computational results from studies on dimethylpiperidines, as the experimental study on this compound did not resolve the isomers.[1][2] The computational results align with the experimental findings for the mixture and the established greater stability of the trans isomer.

Table 2: Other Thermodynamic Properties of this compound (Isomer Mixture)

| Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 112.51 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 16.38 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 49.10 ± 0.60 | kJ/mol | NIST |

Experimental and Computational Protocols

The determination of the thermodynamic properties of this compound isomers relies on a combination of experimental calorimetric techniques and computational chemistry methods.

Experimental Protocols

1. Isomer Separation: The initial step often involves the separation of the cis and trans isomers, which are typically produced as a mixture from the hydrogenation of 3,5-dimethylpyridine.[3]

-

Fractional Distillation: Due to potential differences in boiling points, fractional distillation can be employed for separation.

-

Chromatography: Techniques such as gas chromatography (GC) or column chromatography are effective for separating the isomers based on their differential interactions with a stationary phase.[3]

2. Bomb Calorimetry for Enthalpy of Combustion and Formation: This technique is used to determine the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated.

-

Sample Preparation: A precisely weighed sample of the purified this compound isomer (or the mixture) is placed in a crucible within a high-pressure vessel (the "bomb").

-

Bomb Assembly: The bomb is sealed and pressurized with a large excess of pure oxygen. A small, known amount of water is added to ensure all water formed during combustion is in the liquid state.

-

Calorimeter Setup: The bomb is submerged in a well-insulated water bath (the calorimeter).

-

Ignition: The sample is ignited via an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water is meticulously recorded before and after combustion. The temperature rise is directly proportional to the heat released.

-

Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation of ΔcH°: The standard enthalpy of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter.

-

Calculation of ΔfH°: The standard enthalpy of formation is derived from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Protocols

Computational chemistry provides a powerful avenue for determining the thermodynamic properties of individual isomers, which can be challenging to isolate and measure experimentally.

1. Conformational Analysis:

-

A thorough search for all low-energy conformers of the cis and trans isomers is performed using molecular mechanics or semi-empirical methods. For this compound, the primary focus is on the chair conformations.

2. Geometry Optimization and Frequency Calculations:

-

The geometries of the identified conformers are optimized using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Vibrational frequency calculations are then performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

3. High-Accuracy Single-Point Energy Calculations:

-

To obtain highly accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a high-level composite method, such as G3MP2B3.[1] These methods approximate the results of even more computationally expensive coupled-cluster calculations.

4. Calculation of Thermodynamic Properties:

-

Enthalpy of Formation (ΔfH°): The enthalpy of formation is calculated using atomization or isodesmic reaction schemes, combining the high-accuracy electronic energies with the ZPVE and thermal corrections.

-

Gibbs Free Energy of Formation (ΔfG°): The Gibbs free energy is calculated from the enthalpy and entropy values obtained from the frequency calculations.

-

Boltzmann Averaging: For molecules with multiple stable conformers, the thermodynamic properties of the individual conformers are weighted by their Boltzmann populations at a given temperature to yield the overall thermodynamic properties for each isomer.

Mandatory Visualizations

Caption: Conformational equilibrium of cis- and trans-3,5-dimethylpiperidine.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual images of the molecular conformations.

Caption: Workflow for determining thermodynamic properties.

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethylpiperidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-dimethylpiperidine (also known as 3,5-lupetidine), a heterocyclic amine widely used as a building block and intermediate in the synthesis of pharmaceuticals and specialty chemicals. An understanding of its solubility profile is critical for reaction design, process development, formulation, and purification operations.

While specific quantitative solubility data for this compound is not extensively available in published literature, this guide consolidates qualitative information and provides quantitative data for a structurally similar compound, 3-methylpiperidine, to infer a likely solubility profile. Furthermore, a detailed experimental protocol is provided for researchers to determine precise solubility values in their solvent systems of interest.

Qualitative and Predicted Solubility Profile of this compound

Based on its chemical structure—a secondary amine with two methyl groups on a piperidine ring—this compound is a moderately polar compound with a logP (octanol/water partition coefficient) that suggests good solubility in a range of organic solvents. General chemical principles and information from chemical suppliers indicate that it is miscible with many common organic liquids.[1][2] Its solubility in water is described as low or limited.[1][3]

The principle of "like dissolves like" can be used to predict its solubility. The piperidine ring provides a nonpolar, hydrocarbon-like character, while the secondary amine group (N-H) allows for hydrogen bonding, contributing to its solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Alcohols (Methanol, Ethanol), Water | High to Miscible | The N-H group can act as a hydrogen bond donor and the nitrogen lone pair as an acceptor, facilitating strong interactions with protic solvents. |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), DMSO | High | Favorable dipole-dipole interactions are expected between the polar C-N bond of the piperidine and the polar groups of the solvent. |

| Aromatic | Toluene, Benzene | Moderate to High | The aliphatic piperidine ring has good compatibility with nonpolar aromatic rings through London dispersion forces. |

| Nonpolar | Hexane, Cyclohexane | Limited to Moderate | The two methyl groups increase the lipophilicity compared to piperidine, enhancing solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | Piperidine and its derivatives typically show high solubility in chlorinated solvents due to favorable dipole interactions. |

Quantitative Solubility Data for Analogous Compound: 3-Methylpiperidine

To provide a quantitative reference, the following table presents the solubility of 3-methylpiperidine, a closely related compound, in various organic solvents at 25°C. It is important to note that while the trend is likely to be similar for this compound, the additional methyl group will slightly increase its molecular weight and nonpolar character, which may influence the exact solubility values.

Table 2: Quantitative Solubility of 3-Methylpiperidine at 25°C

| Solvent | Solubility (g/L) |

| Ethanol | 2596.2 |

| Methanol | 2356.27 |

| n-Butanol | 2157.61 |

| Ethyl Acetate | 1976.77 |

| n-Propanol | 1857.39 |

| Acetone | 1653.21 |

| 1,4-Dioxane | 1460.4 |

| Isopropanol | 1294.94 |

| Acetonitrile | 1162.81 |

| Methyl Acetate | 1063.05 |

| Isobutanol | 911.88 |

| N,N-Dimethylformamide (DMF) | 777.0 |

| Toluene | 420.3 |

| Water | 3.73 |

| Data sourced from a study on 3-methylpiperidine solubility.[4] |

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (≥99% purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent. An excess is confirmed by the presence of an undissolved phase (liquid or solid) after equilibration.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the minimum time to reach a stable concentration.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the top, solvent-rich layer) using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any micro-droplets of undissolved solute.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., GC-FID).

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The logical flow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

References

The Stereochemical Landscape of 3,5-Dimethylpiperidine: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the synthesis, conformational analysis, and pharmacological significance of cis- and trans-3,5-dimethylpiperidine and their derivatives.

The 3,5-dimethylpiperidine scaffold is a key structural motif in a variety of biologically active molecules, ranging from pharmaceuticals to agrochemicals. Its stereochemical properties, defined by the spatial arrangement of the two methyl groups on the piperidine ring, give rise to distinct diastereomers—cis and trans—which in turn possess unique three-dimensional conformations and pharmacological profiles. This technical guide provides a comprehensive overview of the stereochemistry of this compound, offering detailed experimental protocols, quantitative data, and logical workflows to support researchers and professionals in drug development and the chemical sciences.

Stereoisomers and Conformational Analysis

This compound exists as two diastereomers: the achiral cis-(3R,5S)-isomer and a chiral trans-isomer, which is a racemic mixture of the (3R,5R)- and (3S,5S)-enantiomers.[1] The stereochemistry of these isomers dictates their preferred conformations, which are predominantly chair forms to minimize steric and torsional strain.

The conformational equilibrium of these isomers is a critical factor in their interaction with biological targets. The relative orientation of the methyl groups—axial (ax) or equatorial (eq)—significantly influences the molecule's shape, polarity, and binding affinity.

-

cis-3,5-Dimethylpiperidine : In its chair conformation, the cis-isomer must have one methyl group in an axial position and the other in an equatorial position (ax,eq). A ring flip results in an isoenergetic conformation where the positions are inverted (eq,ax). These two conformers are in rapid equilibrium.

-

trans-3,5-Dimethylpiperidine : The trans-isomer can exist in two distinct chair conformations: a diequatorial (eq,eq) form and a diaxial (ax,ax) form. The diequatorial conformer is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are highly destabilizing. Consequently, trans-3,5-dimethylpiperidine exists almost exclusively in the diequatorial conformation.

Synthesis and Diastereoselective Control

The primary route to this compound is the catalytic hydrogenation of 3,5-dimethylpyridine (3,5-lutidine). The choice of catalyst and reaction conditions plays a crucial role in the diastereoselectivity of the reduction, yielding different ratios of the cis and trans isomers.

Catalyst-Dependent Diastereoselectivity

The diastereomeric ratio of the product mixture can be tuned by selecting the appropriate hydrogenation catalyst. This allows for the targeted synthesis of either the cis or trans isomer.

| Catalyst | Predominant Isomer | Diastereomeric Ratio (cis:trans) | Reference |

| Rhodium on Carbon (Rh/C) | cis | ~85:15 | [4] |

| Rhodium(III) Oxide (Rh₂O₃) | cis | Predominantly cis | [5] |

| Palladium on Carbon (Pd/C) | trans | 30:70 | [6] |

| Platinum(IV) Oxide (PtO₂) | trans | 40:60 | [6] |

| Ruthenium/Nickel/Acetate Composite | trans | ~65-80% cis, 20-35% trans | [4] |

Experimental Protocols

This protocol is based on literature reports favoring the cis isomer.[4]

Materials:

-

3,5-Dimethylpyridine

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Ethanol

-

High-pressure hydrogenation reactor

Procedure:

-

In a high-pressure reactor, dissolve 3,5-dimethylpyridine in ethanol.

-

Add the 5% Rh/C catalyst under an inert atmosphere. The catalyst loading is typically 1-5 mol%.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 1000 psi.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product, enriched in the cis isomer, can be purified by fractional distillation or column chromatography.

This protocol is adapted from a patent describing a method to increase the yield of the trans isomer.[4]

Materials:

-

3,5-Dimethylpyridine (3,5-Lutidine)

-

Deionized water

-

Composite catalyst (e.g., Ruthenium on carbon, nickel powder, and a metal acetate)

-

High-pressure hydrogenation reactor

Procedure:

-

Charge a high-pressure reactor with 3,5-dimethylpyridine, deionized water, and the composite catalyst under a hydrogen atmosphere.

-

Seal the reactor and pressurize with hydrogen to the desired pressure (e.g., 40 kg/cm ²).

-

Heat the reactor to the reaction temperature (e.g., 150°C) and maintain with stirring for a set time (e.g., 8 hours).

-

After the reaction is complete, cool the reactor to room temperature and vent the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting aqueous solution of this compound can be further purified by extraction and distillation. The diastereomeric ratio should be determined by GC analysis.

Separation of Stereoisomers

The separation of the cis and trans diastereomers is typically achieved by standard chromatographic techniques or crystallization. The separation of the (R,R)- and (S,S)-enantiomers of trans-3,5-dimethylpiperidine requires chiral chromatography.

Chiral HPLC for Enantiomeric Resolution

General Experimental Protocol:

-

Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) or by a mass spectrometer.

-

Procedure:

-

Dissolve a small amount of the racemic trans-3,5-dimethylpiperidine in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Monitor the elution profile to determine the retention times of the two enantiomers.

-

Optimize the mobile phase composition to achieve baseline separation.

-

Applications in Drug Development: Cholinesterase Inhibition

Derivatives of this compound have shown promise as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6] These enzymes are key targets in the treatment of neurodegenerative diseases like Alzheimer's disease, where the inhibition of acetylcholine degradation can lead to symptomatic improvement. The piperidine nitrogen and the stereochemistry of the methyl groups are crucial for binding to the active site of these enzymes.

Quantitative Activity Data

The inhibitory potency of various piperidine derivatives against cholinesterases is typically reported as the half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.

| Compound Type/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| This compound derivative (7g) | E. electricus AChE | 2.3 | [7] |

| This compound derivative (7g) | Equine serum BuChE | 3.7 | [7] |

| Benzylpiperidine derivative | AChE | 0.03 ± 0.07 | |

| Dihydropyridine derivative (11) | AChE | 0.21 ± 0.003 | [8] |

| 1,3-Dimethylbenzimidazolinone derivative (15b) | eeAChE | 0.39 ± 0.11 | [9][10] |

| 1,3-Dimethylbenzimidazolinone derivative (15j) | eqBuChE | 0.16 ± 0.04 | [9][10] |

Conclusion

The stereochemistry of this compound is a critical determinant of its chemical and biological properties. A thorough understanding of its conformational preferences, coupled with the ability to selectively synthesize and separate its stereoisomers, is essential for its effective application in drug discovery and development. The detailed protocols and data presented in this guide serve as a valuable resource for researchers working with this versatile molecular scaffold. Further exploration into the specific conformational energies and NMR coupling constants through computational and experimental studies will continue to refine our understanding of this important molecule and its derivatives.

References

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]

- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 6. tuodaindus.com [tuodaindus.com]

- 7. This compound(35794-11-7) 1H NMR [m.chemicalbook.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethylpiperidine: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 3,5-Dimethylpiperidine (CAS RN: 35794-11-7). The following sections detail the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a flammable, colorless to light yellow liquid.[1] It is an alicyclic amine that is soluble in many organic solvents.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅N | [2][3] |

| Molecular Weight | 113.20 g/mol | [2][4] |

| Appearance | Clear, colorless to light yellow liquid | [1][5] |

| Boiling Point | 137–144 °C | [1][3][4] |

| Melting Point | Approximately -50 °C | [1] |

| Flash Point | 29 °C (closed cup) | [1][4] |

| Density | 0.813 - 0.853 g/mL at 25 °C | [1][3][4] |

| Refractive Index | n20/D 1.4454 | [4] |

| Purity | ≥99.0% (GC) | [1][3] |

| Solubility | Soluble in most organic solvents such as ether, methanol, and toluene. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Proper handling is required to mitigate risks.

| Hazard Classification | GHS Category | Reference(s) |

| Flammable Liquids | Category 3 | [2][5] |

| Acute Toxicity, Oral | Category 4 | [5] |

| Skin Corrosion/Irritation | Category 2 | [2][5] |

| Serious Eye Damage/Irritation | Category 2A/2 | [2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [2][4][5] |

Hazard Statements:

-

H302: Harmful if swallowed.[5]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| PPE Type | Specification | Reference(s) |

| Eye/Face Protection | Safety goggles/chemical safety glasses and a face shield. | [5] |

| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. The resistance of the gloves to the chemical should be ascertained with the supplier. | [5] |

| Skin and Body Protection | Protective clothing, including boots, to prevent contact. | [5] |

| Respiratory Protection | Use a NIOSH or European Standard EN 149 approved respirator when necessary. For emergencies, a positive-pressure, full-facepiece SCBA is required. | [5][6] |

Handling Procedures

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Avoid breathing vapors or mist.[5]

-

Do not get in eyes, on skin, or on clothing.[7]

-

Wash hands and face thoroughly after handling.[5]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][8]

-

Ground and bond containers when transferring material.[6]

-

Do not eat, drink, or smoke in the workplace.[5]

Storage Conditions

-

Store away from incompatible materials such as acids, aldehydes, and strong oxidizing agents.[5]

-

Keep away from sources of ignition.[7]

-

Store in a flammables area.[7]

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference(s) |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [5][6] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Call a poison center or doctor if you feel unwell. | [5][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately. | [6][7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water can be effective in cooling fire-exposed containers.[5][7][9]

-

Unsuitable Extinguishing Media: Do not use a water jet.[6]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7] Thermal decomposition may produce toxic vapors, including nitrogen oxides, carbon monoxide, and cyanide.[5]

-

Protective Equipment: Fire-fighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[6] Avoid breathing vapors and contact with skin and eyes.[5] Remove all sources of ignition.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Containment and Cleaning Up: Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite). Place in a container for disposal according to local regulations.[6]

Experimental Protocols and Workflows

While specific experimental protocols for determining the safety data are proprietary to the testing bodies, the following workflows represent the logical application of safety and handling information in a research setting.

Toxicological Information

-

Acute Effects: this compound is irritating to the eyes, respiratory system, and skin.[5] Ingestion can be harmful.[5]

-

Chronic Effects: To the best of current knowledge, the chronic effects of this compound have not been fully investigated.[5]

-

Carcinogenicity: This product is not listed as a carcinogen by NTP, IARC, or OSHA.[5]

Ecological Information

While specific quantitative data is limited in the provided search results, the following qualitative information is available:

-

The substance is expected to be biodegradable.[5]

-

Based on its Log Kow, it is expected to have a negligible potential to bioaccumulate.[5]

-

It is volatile from aqueous bodies.[5]

-

It is classified as WGK 3, indicating it is severely hazardous to water.[5]

Disposal Considerations

-

Waste must be disposed of in accordance with local, regional, national, and international regulations.[5][6]

-

Dispose of this chemical and its container to a hazardous or special waste collection point.[7]

-

Empty containers may retain product residue and can be dangerous. Do not reuse empty containers.[7]

Regulatory Information

-

CAS Number: 35794-11-7[5]

-

EC Number: 252-730-6[5]

-

TSCA: Listed (Active)[5]

-

Shipping Classification: UN Class 3 Flammable Liquid.[1]

References

- 1. tuodaindus.com [tuodaindus.com]

- 2. This compound | C7H15N | CID 118259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, mixture of cis and trans = 99 35794-11-7 [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. This compound | 35794-11-7 | TCI AMERICA [tcichemicals.com]

- 9. targetmol.com [targetmol.com]

The Reactivity of 3,5-Dimethylpiperidine: A Technical Guide for Researchers

An In-depth Examination of a Versatile Secondary Amine in Organic Synthesis

3,5-Dimethylpiperidine, a heterocyclic secondary amine, is a pivotal building block and catalyst in modern organic synthesis.[1] Its unique structural features—a piperidine ring substituted with two methyl groups—give rise to distinct stereoisomers and a nuanced reactivity profile that is leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound, detailed experimental protocols for its key transformations, and quantitative data to inform synthetic strategies.

Core Principles of Reactivity

The chemical behavior of this compound is primarily dictated by the interplay of its nucleophilic nitrogen, its basicity, and the steric hindrance imparted by the methyl groups. The molecule exists as two diastereomers: a chiral trans-isomer and an achiral cis-isomer (a meso compound).[3] This stereochemistry can influence reaction outcomes, with the diequatorial conformation of the cis-isomer being generally favored to minimize steric strain.[3]

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, readily participating in reactions such as alkylations and acylations.[4] Its basicity, quantified by a predicted pKa of approximately 10.52, allows it to act as a proton acceptor and serve as a base catalyst in various reactions.[5][6]

Steric Hindrance: The methyl groups at the 3 and 5 positions create significant steric bulk around the nitrogen atom.[1][7] This steric hindrance modulates its reactivity, preventing certain transformations while enabling others that require controlled or selective reactions.[7] For instance, this steric profile is advantageous in creating specific additives for specialty chemicals and can influence the stereochemical course of reactions.[4][8]

Quantitative Data Summary

A summary of the key physicochemical properties and reported reaction efficiencies provides a quantitative foundation for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₅N | [4][9] |

| Molecular Weight | 113.20 g/mol | [4][9] |

| Appearance | Colorless to light yellow liquid | [4][7][10] |

| Boiling Point | 144 °C | [6][11] |

| Density | ~0.853 g/mL at 25 °C | [4][11] |

| Predicted pKa | 10.52 ± 0.10 | [5][6] |

| Flash Point | 33 °C (91 °F) | [11][12] |

Table 2: Documented Performance Metrics

| Application Area | Reaction Type / Metric | Reported Value / Yield | Source(s) |

| Catalysis | Asymmetric Hydrogenation | Up to 98.5% enantiomeric excess (ee) | [1] |

| CNS Drug Development | Target Selectivity Increase | 3.5 times higher selectivity | [1] |

| C-H Arylation | Site-Selectivity Ratio | Up to 3.4:1 | [1] |

| General Synthesis | Catalytic Alkylation | 97% yield | [1] |

| Fungicide Development | Persistence Improvement | 40% longer persistence | [1] |

| Lubricant Additives | Thermal Stability Boost | 30% improvement | [1] |

Key Reactions and Experimental Protocols

This compound undergoes a variety of transformations typical of secondary amines, with conditions often optimized to account for its steric bulk.

N-Alkylation

N-alkylation is a fundamental reaction for functionalizing the piperidine nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the reaction of this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.[13][14]

Materials:

-

This compound (1.0 eq.)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.2 eq.)

-

Anhydrous base (e.g., potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq.)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

-

Add the powdered anhydrous base (e.g., K₂CO₃) to the solution.

-

Stir the suspension at room temperature for 10-15 minutes.

-

Slowly add the alkyl halide to the stirring mixture, possibly via a syringe pump to control the rate and minimize side reactions like quaternary salt formation.[15]

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until completion.[15] Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated sodium bicarbonate solution.[13][15]

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the N-alkylated this compound.

N-Acylation

N-acylation proceeds readily with acylating agents to form the corresponding amide.

Protocol 2: N-Acylation with Acyl Chloride

This protocol outlines the acylation of this compound using an acyl chloride. A non-nucleophilic base is typically included to scavenge the HCl byproduct.

Materials:

-

This compound (1.0 eq.)

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 - 1.1 eq.)

-

Tertiary amine base (e.g., triethylamine, DIPEA) (1.2 - 1.5 eq.)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound and the tertiary amine base in the anhydrous solvent in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride dropwise to the cooled, stirring solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC or LC-MS.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-acyl-3,5-dimethylpiperidine.

Enamine Formation

This compound reacts with aldehydes or ketones to form enamines, which are valuable synthetic intermediates. The reaction is an equilibrium process, and removal of water is crucial to drive it to completion.

Protocol 3: Enamine Synthesis with a Ketone

This protocol describes the formation of an enamine from this compound and a ketone using azeotropic removal of water.[16]

Materials:

-

This compound (1.05 eq.)

-

Ketone (e.g., cyclohexanone) (1.0 eq.)

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), a few crystals)[17]

-

Solvent that forms an azeotrope with water (e.g., toluene, benzene)

-

Dean-Stark apparatus, reflux condenser

Procedure:

-

Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

To the flask, add the ketone, this compound, solvent, and the acid catalyst.[16]

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

-

Continue refluxing until no more water is collected in the trap (typically 3-20 hours).[17]

-

Cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove the acid catalyst.[16]

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

Distill the crude residue under reduced pressure to obtain the purified enamine.[17]

Applications in Synthesis and Development

The distinct reactivity of this compound makes it a valuable component in several high-value applications:

-

Pharmaceuticals: It serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][7] Its derivatives have been investigated for activity against enzymes like acetylcholinesterase, relevant in diseases such as Alzheimer's.[1] It is also a precursor to the cholesterol-lowering agent tibric acid.[1][11]

-

Agrochemicals: The piperidine scaffold is integral to many modern crop protection agents, and this compound is used to synthesize fungicides and other agrochemicals with improved efficacy.[1][7][10]

-

Materials Science: It is used as a template or structure-directing agent in the synthesis of advanced materials like zeolites.[1] Additionally, its derivatives are employed as corrosion inhibitors for iron and in the formulation of specialized coatings and lubricant additives.[1][12]

Conclusion

This compound is a highly versatile and important secondary amine in organic chemistry. Its reactivity is a finely tuned balance between the inherent nucleophilicity of the nitrogen atom and the significant steric influence of the flanking methyl groups. This combination allows for controlled and often selective chemical transformations. For researchers and drug development professionals, a thorough understanding of these principles, supported by robust experimental protocols, is essential for harnessing the full synthetic potential of this valuable molecule.

References

- 1. tuodaindus.com [tuodaindus.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 35794-11-7 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 35794-11-7 [chemicalbook.com]

- 7. tuodaindus.com [tuodaindus.com]

- 8. chempap.org [chempap.org]

- 9. Piperidine, 3,5-dimethyl- [webbook.nist.gov]

- 10. This compound 35794-11-7 99% suppliers In stock |Tocopharm [tocopharm.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound, mixture of cis and trans = 99 35794-11-7 [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. PCP via enamine intermediate [pictures] , Hive Methods Discourse [chemistry.mdma.ch]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

Commercial Availability and Suppliers of 3,5-Dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylpiperidine (CAS No. 35794-11-7), also known as 3,5-Lupetidine, is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of chemical entities. Its unique structural features, including the presence of a chiral center and a secondary amine, make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, details on its primary suppliers, and technical information relevant to its procurement and application in a research and development setting.

Physicochemical Properties

This compound is a flammable, colorless to light yellow liquid with a characteristic amine odor.[3][4] It is commercially available primarily as a mixture of its cis and trans isomers.[2] The properties of these isomers can influence reaction outcomes, making the isomeric ratio a critical parameter for consideration in synthetic applications.[5]

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, typically as a mixture of isomers and with a purity of 98% or higher. The following table summarizes the offerings from several prominent suppliers. It is important to note that while many suppliers list the product as a cis/trans mixture, the specific ratio is not always detailed on product pages but may be available on the Certificate of Analysis (CoA). A commonly cited commercial isomeric ratio is approximately 4:1 (cis:trans).[6]

| Supplier | Product Name | Purity | Isomeric Composition | CAS Number |

| Sigma-Aldrich (Merck) | This compound, mixture of cis and trans | ≥99% | Mixture of cis and trans | 35794-11-7 |